Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, with the chemical formula and CAS number 82-50-8, is a synthetic compound that appears as a deep red crystalline solid. It is classified under the category of anthraquinone derivatives, which are known for their applications in dyes and pigments due to their vibrant colors and stability. The compound is notable for its sulfonate group, which enhances its solubility in water and its reactivity in various chemical processes.
Methods of Synthesis:
The synthesis process is crucial for producing high-purity compounds necessary for scientific research and industrial applications.
Structural Data:
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]The structure includes two carbonyl groups (dioxo) and a nitro group, contributing to its reactivity and potential biological activity.
Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate participates in several chemical reactions:
These reactions are facilitated by common reagents such as sulfuric acid and sodium hydroxide, with products varying based on specific reaction conditions.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties make it suitable for various applications in research and industry.
Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has several scientific uses:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5